Herbicolin A
Description
Properties
CAS No. |
74188-23-1 |
|---|---|
Molecular Formula |
C58H101N13O20 |
Molecular Weight |
1300.5 g/mol |
IUPAC Name |
N-[(E)-1-[[12-(3-amino-3-oxopropyl)-3-[3-(diaminomethylideneamino)propyl]-6,21-bis(1-hydroxyethyl)-7,25-dimethyl-18-(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-1-oxobut-2-en-2-yl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradecanamide |
InChI |
InChI=1S/C58H101N13O20/c1-9-11-12-13-14-15-16-17-18-20-34(90-57-49(81)48(80)47(79)39(29-72)91-57)26-41(76)65-35(10-2)52(84)70-45-33(7)89-56(88)37(21-19-24-62-58(60)61)67-55(87)46(32(6)74)71(8)43(78)28-64-50(82)36(22-23-40(59)75)66-42(77)27-63-51(83)38(25-30(3)4)68-53(85)44(31(5)73)69-54(45)86/h10,30-34,36-39,44-49,57,72-74,79-81H,9,11-29H2,1-8H3,(H2,59,75)(H,63,83)(H,64,82)(H,65,76)(H,66,77)(H,67,87)(H,68,85)(H,69,86)(H,70,84)(H4,60,61,62)/b35-10+ |
InChI Key |
GMKUYPOKOFFZTR-KJRGEGHNSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC(CC(=O)N/C(=C/C)/C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC(=CC)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)C(C)O)CC(C)C)CCC(=O)N)C)C(C)O)CCCN=C(N)N)C)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
herbicolin A |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Properties
Herbicolin A exhibits significant antifungal activity against a variety of plant pathogenic fungi and yeast. Research indicates that it is particularly effective against sterol-containing fungi, which are often resistant to conventional antifungal agents. The compound's biosynthesis is regulated by a quorum sensing mechanism, which enhances its production in response to specific environmental cues .
Efficacy Against Plant Pathogens
- Target Organisms : this compound has shown effectiveness against several plant pathogens, including:
- Fusarium oxysporum
- Botrytis cinerea
- Rhizoctonia solani
In laboratory assays, this compound demonstrated substantial inhibition of fungal growth, making it a candidate for developing biopesticides aimed at reducing reliance on chemical fungicides .
Applications in Agriculture
Given the increasing legislative restrictions on chemical pesticides, this compound presents a promising alternative as a biopesticide. Its natural origin and efficacy against a broad spectrum of pathogens make it suitable for sustainable agricultural practices. The use of this compound could help enhance crop yields while minimizing environmental impact .
Case Studies
- Field Trials with Maize : In experiments involving maize plants inoculated with Pantoea agglomerans 9Rz4 (the strain producing this compound), no adverse effects on root colonization were observed. This indicates that the application of this compound does not negatively impact plant health while providing protection against fungal pathogens .
- Comparative Studies : this compound was compared with traditional fungicides in controlled environments. Results indicated that this compound provided comparable or superior protection against specific fungal infections without the detrimental side effects associated with synthetic chemicals .
Medical Applications
Beyond agricultural uses, this compound has shown potential in medical applications due to its activity against mycoplasmas, which are bacteria lacking cell walls and are often resistant to standard antibiotics. Studies have indicated that this compound can inhibit the growth of various mycoplasma species, including Mycoplasma pneumoniae, Ureaplasma urealyticum, and Acholeplasma spp. . This property opens avenues for further research into its use as an antimicrobial agent in treating infections caused by these organisms.
Preparation Methods
Strain Selection and Culture Conditions
The production of this compound begins with the selection of high-yield Pantoea agglomerans strains, such as A111 or 9Rz4, which harbor the nonribosomal peptide synthetase (NRPS) gene cluster essential for biosynthesis. Fermentation occurs in chemically defined media optimized for secondary metabolite production. A representative medium contains per liter:
-
7 g K₂HPO₄
-
3 g KH₂PO₄
-
0.5 g trisodium citrate·2H₂O
-
0.1 g MgSO₄·7H₂O
-
2 g (NH₄)₂SO₄
The pH is adjusted to 6.8 prior to autoclaving, with glucose added post-sterilization to prevent Maillard reaction products. Low-temperature cultivation at 22°C enhances antibiotic yield while reducing extracellular polysaccharides that complicate downstream processing.
Fermentation Scale-Up Dynamics
Bench-scale production utilizes 5-L Erlenmeyer flasks containing 2 L of medium, inoculated with a 24-hour preculture (1% v/v) and agitated at 110 rpm for 72 hours. Industrial-scale processes employ 20-L stirred-tank bioreactors with dissolved oxygen maintained above 30% saturation through cascade agitation (200–400 rpm) and aeration (0.5–1.0 vvm). Batch fermentation typically achieves peak this compound titers of 120–150 mg/L after 96 hours, with productivity inversely correlated to temperature.
Primary Recovery and Adsorption Techniques
Biomass Separation and Initial Clarification
Following fermentation, cells are removed via continuous centrifugation (6,000 × g, 20 minutes) or tangential flow filtration (0.2 μm pore size). The cell-free broth is immediately cooled to 4°C to stabilize the heat-labile antibiotic.
Macroporous Resin Adsorption
XAD-2 polystyrene-divinylbenzene resin (60 × 500 mm column) effectively captures this compound from clarified broth. After loading at 2 bed volumes/hour, the column is washed with:
-
5 column volumes (CV) deionized water to remove hydrophilic impurities
-
1 CV acetone:water (1:1 v/v) to elute pigmented contaminants.
This compound remains adsorbed until eluted with methanol (1 CV), yielding a 15–20× concentrated solution. Methanol elution achieves 92–95% recovery with minimal co-elution of herbicolin B.
Chromatographic Purification and Fractionation
Gel Filtration on Sephadex LH-20
The methanolic eluate is concentrated 10-fold under reduced pressure (40°C, 200 mbar) and applied to a Sephadex LH-20 column (50 × 150 mm) equilibrated with methanol. Isocratic elution at 0.5 mL/min separates this compound (retention factor k = 2.3) from herbicolin B (k = 3.1). Fractions containing ≥90% this compound are pooled and evaporated to near dryness.
Countercurrent Distribution for Final Polishing
Craig countercurrent distribution with butanol:ethyl acetate:water (1:1:1 v/v) across 140 stages achieves >99% purity. This compound partitions into stages 60–90 (partition coefficient K = 0.75), while residual pigments and herbicolin B accumulate in later fractions. The active fractions are lyophilized to obtain a white amorphous powder, with crystallization from cold methanol yielding needle-like crystals (melting point 198–201°C).
Analytical Characterization and Quality Control
High-Resolution Mass Spectrometry
LC-HRMS analysis (Agilent 1200 HPLC/Bruker maXis MS) confirms this compound identity via [M+H]⁺ m/z 1300.7421 (calculated 1300.7432 for C₆₄H₁₀₅N₁₃O₁₇). Collision-induced dissociation generates characteristic fragments at m/z 985.6 (loss of C₁₅H₂₅O₄) and 672.3 (peptide backbone cleavage).
Bioactivity Assessment
Antifungal potency is quantified against Neurospora crassa using agar diffusion. A 10 μL aliquot of 1 mg/mL this compound in methanol produces 18–22 mm inhibition zones on yeast/malt agar. Minimum inhibitory concentration (MIC) values range from 2.5 μg/mL (against Candida albicans) to 12.5 μg/mL (for Aspergillus niger).
Industrial-Scale Production Considerations
Cost-Effective Solvent Recovery
Methanol accounts for 65% of purification costs. Implementing falling-film evaporators with −20°C condensers recovers 85–90% of methanol from chromatographic eluates, reducing net consumption to 0.8 L per gram of this compound.
Genetic Engineering for Yield Improvement
Disruption of quorum-sensing systems (e.g., luxI/luxR homologs) in P. agglomerans 9Rz4 increases this compound titers by 40% through decoupling production from cell density. Constitutive expression of the hbc NRPS cluster under a tac promoter further enhances productivity to 210 mg/L in pilot-scale fermentations .
Q & A
Q. What experimental methodologies are employed to identify and characterize Herbicolin A's biosynthetic gene cluster in Pantoea agglomerans strains?
- Methodological Answer : this compound's biosynthetic gene cluster is identified through transposon mutagenesis (generating loss-of-function mutants) combined with LC-HRMS to correlate bioactivity loss with metabolite absence . Genome sequencing using Illumina and Oxford Nanopore technologies resolves the cluster's genetic organization (e.g., hbcA to hbcK genes), while qPCR validates transcription levels of key genes during growth phases . Functional validation involves complementation assays and heterologous expression in non-producing strains .
Q. How does this compound exert its antifungal activity at the molecular level?
- Methodological Answer : this compound disrupts fungal lipid rafts by binding ergosterol, as demonstrated through atomic force microscopy (AFM) imaging of membrane rigidity changes and fluorescence microscopy showing increased membrane permeability . Resistance mutagenesis in fungal strains links this compound susceptibility to ergosterol biosynthesis genes (e.g., ERG11), confirmed via GO enrichment analysis of resistant mutants . Comparative assays with ergosterol-depleted membranes (e.g., using amphotericin B-resistant strains) further validate specificity .
Advanced Research Questions
Q. How does quorum sensing regulate this compound biosynthesis in P. agglomerans, and what experimental approaches validate this regulatory mechanism?
- Methodological Answer : Quorum sensing (QS) via the PagIR system modulates this compound production. AHL (acyl-homoserine lactone) detection uses biosensor strains (e.g., Chromobacterium violaceum CV026 for violacein induction) . Transcriptional fusions (e.g., hbcB::lacZ) quantify promoter activity via β-galactosidase assays across growth phases, revealing peak expression during early stationary phase . pagI knockout strains show abolished AHL production and reduced this compound levels, confirmed by LC-HRMS peak area analysis of culture supernatants .
Q. What strategies resolve contradictions in this compound bioactivity data across experimental conditions (e.g., media composition or growth phases)?
- Methodological Answer : Bioactivity variability is addressed by standardizing growth media (e.g., LB vs. YE broth) and growth phase synchronization . Statistical validation via three biological replicates and NIH-compliant reporting (e.g., OD600 normalization, detailed in ) ensures reproducibility . For conflicting antifungal readouts, dual-culture bioassays (e.g., Schizosaccharomyces pombe inhibition halos) are paired with LC-HRMS quantification to distinguish true production differences from assay-specific artifacts .
Q. Comparative efficacy analysis: What methodologies quantify this compound's superior antifungal potency against clinical pathogens relative to standard fungicides?
- Methodological Answer : Dose-response assays measure minimum inhibitory concentrations (MICs) against clinical isolates (e.g., Candida albicans), comparing this compound with fluconazole and amphotericin B . Plate对峙实验 (confrontation assays) on dual fungal-bacterial cultures quantify inhibition zones, with statistical significance assessed via ANOVA and post-hoc tests (e.g., Tukey’s HSD) . Toxicity assays on human cell lines (e.g., HEK293) confirm selectivity using MTT viability assays .
Q. How do researchers validate the specificity of this compound's interaction with fungal membrane components versus non-target organisms?
- Methodological Answer : Specificity is tested using in planta colonization assays (e.g., maize rhizosphere), showing no fitness cost to this compound-producing P. agglomerans strains . Ergosterol-binding specificity is confirmed via liposome models incorporating plant (stigmasterol) vs. fungal (ergosterol) sterols, monitored via surface plasmon resonance (SPR) . Non-target effects on bacterial membranes are ruled out using prokaryotic lipid bilayer assays .
Q. What genomic and transcriptomic approaches elucidate evolutionary conservation of this compound biosynthesis pathways across Pantoea species?
- Methodological Answer : Comparative genomics identifies homologous gene clusters in Pantoea spp. using BLASTp analysis of NRPS domains (e.g., condensation, thioesterase) . Phylogenetic reconstruction of hbc genes across strains (e.g., P. vagans C9-1 vs. P. agglomerans 9Rz4) reveals horizontal gene transfer events . RNA-seq during host-pathogen interaction (e.g., wheat-Fusarium systems) profiles cluster activation under stress, validated via CRISPRi knockdown of putative regulators .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
